![molecular formula C17H15F2N3O B2383317 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-18-1](/img/structure/B2383317.png)
3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and promoting tissue homeostasis .
Mode of Action
The compound acts as an agonist for the human Resolvin D1 Receptor DRV1 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the DRV1 receptor and activates it, leading to a series of biochemical reactions that help resolve inflammation .
Result of Action
The activation of the DRV1 receptor by this compound leads to pro-resolving functions . This means it helps to resolve inflammation, promoting the return of the inflamed tissue to homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign and efficient. The reaction conditions include:
- Microwave irradiation
- Condensation reaction
- Use of α-bromoketones and 2-aminopyridines
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Reducing agents like sodium borohydride or lithium aluminum hydride
- Substitution reagents such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is its potential as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit potent antitumor activities due to their ability to inhibit key signaling pathways involved in cancer cell proliferation.
Case Studies
- Inhibition of PI3K/Akt/mTOR Pathway : A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The compound demonstrated IC50 values indicating strong inhibition of cancer cell growth (HCT-116 cell line) at low concentrations (10 nM) .
- Kinase Inhibition : Other derivatives in the same chemical family have shown promise as RET kinase inhibitors. For instance, compounds designed with similar structures exhibited moderate to high potency in ELISA-based kinase assays .
Antiviral Properties
The antiviral potential of this compound has also been explored. The structural characteristics that enhance its interaction with biological targets may contribute to its effectiveness against viral infections.
Relevant Findings
- Broad-spectrum Antiviral Activity : Compounds with similar imidazo structures have been reported to possess antiviral properties against various viral strains. The specific mechanism often involves interference with viral replication processes .
Neurodegenerative Disease Treatment
Emerging research suggests that this compound may play a role in treating neurodegenerative diseases. The compound's ability to modulate neuroprotective pathways could provide therapeutic benefits.
Research Insights
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine core.
Uniqueness
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the presence of the difluoro substituents and the specific arrangement of the imidazo[1,2-a]pyridine moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
3,4-Difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has shown significant promise in various biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
-
Starting Materials :
- 2-Aminopyridines
- α-Bromoketones
-
Methodology :
- The condensation reaction is often performed under microwave irradiation to enhance yield and purity.
- Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have indicated that this compound has potential anticancer properties. It has been evaluated against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated moderate to potent inhibitory effects on these cell lines, with IC50 values indicating effective cytotoxicity.
- Antiviral Properties : The compound has also been investigated for its antiviral activity. Its structural features may enhance its interaction with viral targets, although specific mechanisms are still under research.
- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in treating bacterial infections.
Structure-Activity Relationship (SAR)
The presence of difluoro substituents and the imidazo[1,2-a]pyridine moiety are critical for its biological activity. The following table summarizes the structural features and their corresponding biological activities:
Compound Name | Structure | Biological Activity | Notable Features |
---|---|---|---|
This compound | Structure | Anticancer, Antiviral | Difluoro substituents enhance potency |
4-Imidazopyridazin-1-yl-benzamides | Structure | Btk inhibition | Unique fused pyridine structure |
8-Amino-imidazo[1,5-a]pyrazin derivatives | Structure | Anticancer | Incorporates pyrazin moiety |
Case Studies
Recent research highlighted the compound's effectiveness against specific cancer cell lines:
- A549 Cell Line Study : An evaluation showed that this compound exhibited an IC50 value of approximately 5.0 μM against A549 cells. This suggests a promising anticancer profile warranting further investigation.
- HeLa Cell Line Evaluation : In another study involving HeLa cells, the compound demonstrated similar efficacy with an IC50 value of around 4.5 μM. The results indicate its potential as a therapeutic agent in cervical cancer treatment.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-11-3-2-8-22-10-13(21-16(11)22)6-7-20-17(23)12-4-5-14(18)15(19)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCUECFVTLQUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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